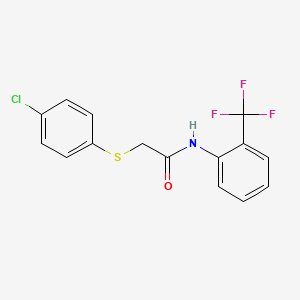

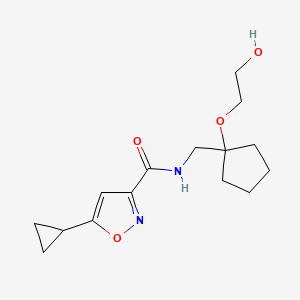

![molecular formula C8H14ClNO B2440551 [(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride CAS No. 2253639-35-7](/img/structure/B2440551.png)

[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity Studies

- The compound has been involved in studies focusing on its synthesis and reactivity. For instance, Ranise et al. (1990) explored the synthesis and reactivity of similar compounds, including their bromination and reaction with hydroxylamine hydrochloride, sodium hydroxide, and piperidine, leading to various N-substituted derivatives (Ranise et al., 1990).

Chemical Transformations and Synthesis

- Molchanov et al. (2009) investigated the reactions of substituted 8-oxatricyclo[3.2.1.02,4]octan-6-ones with methylmagnesium bromide and lithium aluminum hydride, converting them into corresponding alcohols. This research contributes to understanding the chemical transformations of similar compounds (Molchanov et al., 2009).

Photoreactivity and Photochemistry

- The photoreactivity of related compounds has been a topic of study. Mori et al. (1988) examined the photorearrangement of 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, contributing to the understanding of synthetic photochemistry in compounds with similar structures (Mori et al., 1988).

Stereoselective Synthesis

- The compound's structural analogs have been used in the stereoselective synthesis of various sugar derivatives. Nativi et al. (1989) reported the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and derivatives using related compounds (Nativi et al., 1989).

NMR Studies

- NMR studies, such as those by Marfisi et al. (1981), have been conducted on 3,8‐dioxatricyclo‐[3.2.1.02,4]octane derivatives to understand their molecular structure and properties (Marfisi et al., 1981).

Use in Chiral Synthesis

- Jain et al. (1992) utilized similar compounds in chiral synthesis, specifically in the synthesis of conformationally constrained piperazinones, highlighting the compound's utility in stereoselective chemical synthesis (Jain et al., 1992).

Conformationally Constrained Histamine Receptor Ligands

- Bodensteiner et al. (2013) synthesized and investigated tetrahydrofuran-based compounds with a bicyclic core, similar to the queried compound, as conformationally constrained histamine receptor ligands (Bodensteiner et al., 2013).

Drug Deposition Studies

- Issa et al. (2006) explored the synthesis and radiolabelling of ipratropium and tiotropium, compounds structurally similar to the queried compound, for use as PET ligands in studying inhaled drug deposition (Issa et al., 2006).

Pharmacological Analyses

- Waikar et al. (1993) conducted pharmacological analyses of related compounds at the 5-hydroxytryptamine4 receptor, which could provide insights into the potential pharmacological applications of the queried compound (Waikar et al., 1993).

Properties

IUPAC Name |

[(1S,2R,4S,5S,6S)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c9-3-4-1-7-5-2-6(5)8(4)10-7;/h4-8H,1-3,9H2;1H/t4-,5+,6-,7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUSPUUXUNFLON-VGXOUZMMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3CC3C1O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)

![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)